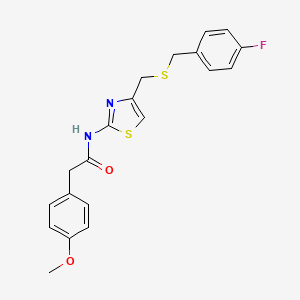
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19FN2O2S2 and its molecular weight is 402.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(((4-fluorobenzyl)thio)methyl)thiazol-2-yl)-2-(4-methoxyphenyl)acetamide is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a unique structural configuration that includes a thiazole ring, a fluorobenzyl group, and an acetamide moiety, which collectively contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C20H19FN2O2S2, with a molecular weight of 402.5 g/mol. The presence of the fluorine atom in the para position of the benzyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H19FN2O2S2 |
| Molecular Weight | 402.5 g/mol |
| CAS Number | 942009-78-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole ring and the fluorobenzyl group are believed to play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also interfere with cellular pathways, resulting in various biological effects including:
- Enzyme Inhibition : Binding studies suggest that this compound can inhibit certain enzymes by occupying their active or allosteric sites.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Properties : Research is ongoing to evaluate its efficacy against various cancer cell lines, with promising results suggesting cytotoxic effects.
Research Findings and Case Studies
- Antimicrobial Activity : A study conducted on the compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as an antimicrobial agent.
- Cytotoxicity Assays : In vitro assays using cancer cell lines (e.g., HeLa and MCF-7) showed that the compound exhibits dose-dependent cytotoxicity. The IC50 values were determined to be in the low micromolar range, suggesting effective inhibition of cell proliferation.
- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) production and activation of caspases.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-chlorobenzyl)-2-(4-methoxyphenyl)acetamide | Chlorine substituent instead of fluorine | Altered antimicrobial activity |
| N-(4-bromobenzyl)-2-(3-methoxyphenyl)acetamide | Bromine substituent | Reduced cytotoxicity |
| N-(5-chloro-2-methoxyphenyl)-2-(4-fluorobenzyl)acetamide | Additional methoxy group | Enhanced solubility and altered pharmacokinetics |
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)methylsulfanylmethyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2S2/c1-25-18-8-4-14(5-9-18)10-19(24)23-20-22-17(13-27-20)12-26-11-15-2-6-16(21)7-3-15/h2-9,13H,10-12H2,1H3,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYRDLOATNSMHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)CSCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














